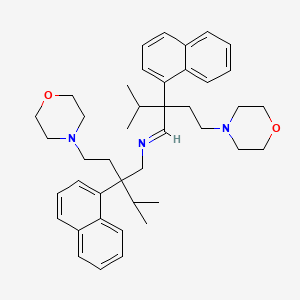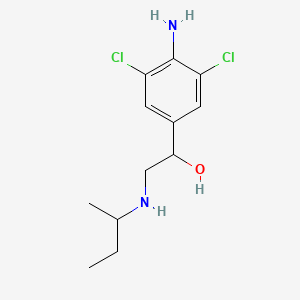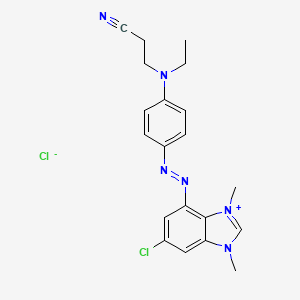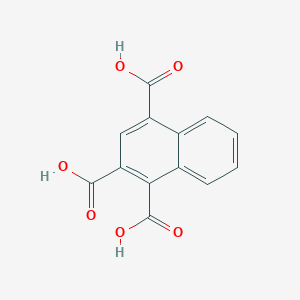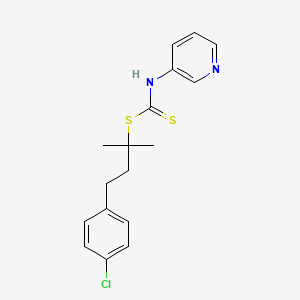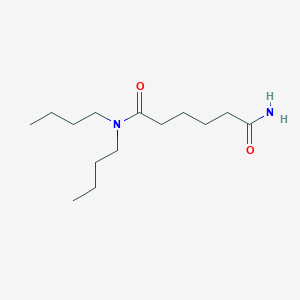
N~1~,N~1~-Dibutylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dibutylhexanediamide is an organic compound with the molecular formula C14H30N2O2 It is a diamide derivative of hexanediamine, where the nitrogen atoms are substituted with butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dibutylhexanediamide can be synthesized through the reaction of hexanediamine with butyl isocyanate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dibutylhexanediamide may involve a continuous flow process where hexanediamine and butyl isocyanate are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dibutylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hexanedioic acid and butanoic acid.
Reduction: Hexanediamine and butylamine.
Substitution: Various N-alkylated hexanediamides.
Applications De Recherche Scientifique
N~1~,N~1~-Dibutylhexanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dibutylhexanediamide involves its ability to form hydrogen bonds and interact with various molecular targets. The butyl groups provide hydrophobic interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the stability and reactivity of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A diamine with two methyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A diamine with four methyl groups attached to the nitrogen atoms.
N-(1-Naphthyl)ethylenediamine: A diamine with a naphthyl group attached to one of the nitrogen atoms.
Uniqueness
N~1~,N~1~-Dibutylhexanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other diamides. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Propriétés
Numéro CAS |
31353-33-0 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
N',N'-dibutylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-11-16(12-6-4-2)14(18)10-8-7-9-13(15)17/h3-12H2,1-2H3,(H2,15,17) |
Clé InChI |
HMWWMACAEMVFLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


